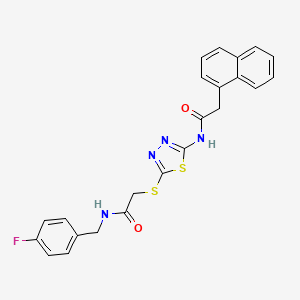

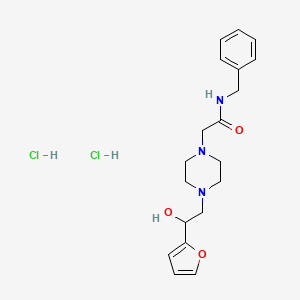

![molecular formula C18H20FN7O B2454374 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 920227-01-6](/img/structure/B2454374.png)

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one” is a complex organic molecule. It is related to the class of compounds known as triazolopyrimidines . These compounds are often synthesized for their potential biological activities .

Synthesis Analysis

The synthesis of related compounds involves a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

The absorption spectrum of the compound in the ground state was recorded in silicon paste . This suggests that the compound may have interesting optical properties.Physical And Chemical Properties Analysis

The luminescent properties of the compounds were investigated at room temperature . This suggests that the compound may have interesting optical properties.Aplicaciones Científicas De Investigación

Medicinal Chemistry

Compounds with similar structures have been used in medicinal chemistry for various purposes . For example, they have been used as c-Met inhibitors, which can be useful in the treatment of cancer .

Fluorescent Probes

These compounds have also been used as fluorescent probes . Fluorescent probes are substances that absorb light at a certain wavelength and then re-emit light at a longer wavelength. They are often used in biological and chemical research to visualize or detect other molecules.

Structural Units of Polymers

The compound can serve as a structural unit of polymers . Polymers are large molecules made up of repeating subunits, and they have a wide range of applications, from plastics and resins to fibers and rubbers.

Antiproliferative Activities

Some compounds with similar structures have been tested for antiproliferative activities against human cancer cell lines . Antiproliferative agents inhibit the growth of cells, and they are often used in the treatment of cancer.

Antiviral Activities

Indole derivatives, which have a similar structure to the compound , have shown antiviral activities . They could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Activities

Compounds with similar structures have been described as having anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation.

Hypotensive Activities

These compounds have also been described as having hypotensive effects , meaning they could potentially be used to lower blood pressure.

Hypoglycemic Activities

Finally, these compounds have been described as having hypoglycemic effects , meaning they could potentially be used in the treatment of diabetes by lowering blood sugar levels.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit usp28 , a protein that plays a crucial role in various cellular processes including cell cycle regulation and DNA damage response .

Mode of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to bind reversibly to their target proteins, affecting their protein levels and inhibiting their function . This interaction can lead to changes in cellular processes such as cell proliferation and cell cycle progression .

Biochemical Pathways

Inhibition of usp28 by similar compounds has been associated with effects on cell cycle progression and epithelial-mesenchymal transition (emt) progression . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically involve the use of computational models to predict how the compound will be absorbed, distributed, metabolized, and excreted by the body.

Result of Action

Similar compounds have been found to inhibit cell proliferation and induce cell cycle arrest . They have also been associated with the inhibition of EMT progression in certain cancer cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN7O/c1-12(2)18(27)25-8-6-24(7-9-25)16-15-17(21-11-20-16)26(23-22-15)14-5-3-4-13(19)10-14/h3-5,10-12H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIFOMJIVIAHNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2454291.png)

![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2454292.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2454295.png)

![6-Cyclopropyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2454299.png)

![1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2454303.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2454309.png)

![N-(2,5-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2454311.png)

![1-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2454313.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2454314.png)